molecular formula C9H9BrO B6161972 2-bromo-5-ethylbenzaldehyde CAS No. 1289063-54-2

2-bromo-5-ethylbenzaldehyde

Cat. No.: B6161972
CAS No.: 1289063-54-2
M. Wt: 213.1
InChI Key:
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Description

2-bromo-5-ethylbenzaldehyde is an organic compound characterized by the presence of both an aldehyde and a bromine functional group. It is a pale yellow liquid with a distinct pungent odor. This compound is widely used in various industries, including pharmaceuticals, agriculture, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-bromo-5-ethylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-bromo-5-ethylbenzoyl chloride with hydrogen sulfide. Another approach includes the bromination of 5-ethylbenzaldehyde using bromine in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction mixture is often poured over ice-water, and the layers are separated. The organic phase is then washed with hydrochloric acid, aqueous sodium bicarbonate, and brine, followed by drying over sodium sulfate .

Chemical Reactions Analysis

Types of Reactions: 2-bromo-5-ethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-bromo-5-ethylbenzoic acid.

    Reduction: Reduction of the aldehyde group can yield 2-bromo-5-ethylbenzyl alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: 2-bromo-5-ethylbenzoic acid.

    Reduction: 2-bromo-5-ethylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-5-ethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is utilized in the development of pharmaceutical agents.

    Industry: It finds applications in the production of agrochemicals and cosmetic ingredients.

Mechanism of Action

The mechanism of action of 2-bromo-5-ethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

  • 2-bromo-4-ethylbenzaldehyde
  • 2-bromo-6-ethylbenzaldehyde
  • 3-bromo-5-ethylbenzaldehyde

Comparison: 2-bromo-5-ethylbenzaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to its analogs, it may exhibit different reactivity in substitution reactions and varying biological activities.

Properties

CAS No.

1289063-54-2

Molecular Formula

C9H9BrO

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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